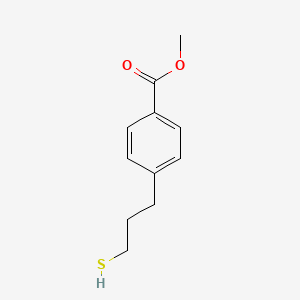

Methyl 4-(3-sulfanylpropyl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

methyl 4-(3-sulfanylpropyl)benzoate |

InChI |

InChI=1S/C11H14O2S/c1-13-11(12)10-6-4-9(5-7-10)3-2-8-14/h4-7,14H,2-3,8H2,1H3 |

InChI Key |

HIGOPJPUADDBSS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCS |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Methyl 4-(3-mercaptopropyl)benzoate Derivatives

Content Type: In-Depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Surface Scientists

Executive Summary & Compound Identification[1][2]

Methyl 4-(3-mercaptopropyl)benzoate is a specialized bifunctional linker used primarily in surface chemistry (Self-Assembled Monolayers or SAMs) and bioconjugation. It features a thiol (-SH) group for anchoring to gold/metal surfaces and a methyl ester (-COOMe) group that serves as a protected handle for further functionalization.

CAS Number Status

Unlike common reagents, Methyl 4-(3-mercaptopropyl)benzoate does not currently have a widely assigned, public CAS Registry Number in major commercial catalogs (Sigma-Aldrich, PubChem). It is typically synthesized in situ or custom-ordered.

However, the critical precursors required to synthesize it are well-defined and commercially available.

Key Precursor Identification Table

| Compound Name | Structure Fragment | CAS Number | Role |

| Methyl 4-(3-hydroxypropyl)benzoate | HO-(CH₂)₃-Ph-COOMe | 15403-22-2 | Primary Starting Material |

| Methyl 4-(3-bromopropyl)benzoate | Br-(CH₂)₃-Ph-COOMe | 113100-86-0 | Activated Intermediate |

| 4-(3-mercaptopropyl)benzoic acid | HS-(CH₂)₃-Ph-COOH | N/A (Custom) | Hydrolyzed Derivative |

Note: For procurement, researchers should search for the Bromo- precursor (CAS 113100-86-0) , as the conversion to the thiol is a standard one-step protocol described in Section 3.

Structural Logic & Applications

This molecule acts as a "molecular wire" or spacer. The propyl chain provides a defined distance between the substrate (e.g., gold nanoparticle) and the functional headgroup (benzoate).

-

Thiol Group: High affinity for Au, Ag, and Cu surfaces.

-

Propyl Spacer: Provides flexibility while maintaining a relatively rigid orientation compared to long alkyl chains.

-

Benzoate Headgroup: Can be hydrolyzed to a carboxylic acid (pH switching) or reacted with amines (amide coupling) after SAM formation.

Synthesis Protocol

Since the specific thiol is not shelf-stable (prone to oxidation to disulfides), the industry standard is to synthesize it from Methyl 4-(3-bromopropyl)benzoate .

Method: Isothiouronium Salt Route

This method avoids the use of toxic H₂S gas and provides high yields.

Reagents Required:

-

Methyl 4-(3-bromopropyl)benzoate (CAS 113100-86-0)

-

Thiourea (CAS 62-56-6)

-

Ethanol (anhydrous)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (mild base)

Step-by-Step Workflow:

-

Isothiouronium Formation:

-

Dissolve 1.0 eq of Methyl 4-(3-bromopropyl)benzoate in anhydrous ethanol (0.5 M concentration).

-

Add 1.1 eq of Thiourea.

-

Reflux for 3–5 hours . The solution typically remains clear or turns slightly yellow.

-

Checkpoint: TLC should show consumption of the bromo-starting material. The product is the isothiouronium bromide salt, which may precipitate upon cooling.

-

-

Hydrolysis to Thiol:

-

Cool the mixture to room temperature.

-

Add aqueous NaOH (2.5 eq) slowly under an inert atmosphere (Argon/Nitrogen) to prevent disulfide formation.

-

Critical Step: Heat at 60°C for 1–2 hours . (Note: Strong base/high heat may also hydrolyze the methyl ester to the acid. If the ester is desired, use a milder base like potassium thioacetate in DMF instead of thiourea/NaOH).

-

-

Workup & Purification:

-

Acidify carefully with dilute HCl to pH ~5.

-

Extract with Dichloromethane (DCM).[1]

-

Wash organic layer with brine, dry over MgSO₄.

-

Purification: Flash chromatography (Hexanes/Ethyl Acetate).

-

Storage: Store under inert gas at -20°C to prevent oxidation.

-

Diagram: Synthesis Pathway[4]

Figure 1: Synthetic pathway from commercially available precursors to the target thiol.

Derivative Applications & SAM Assembly

Once synthesized, the molecule is typically used immediately for surface modification.

Self-Assembled Monolayer (SAM) Protocol

-

Substrate Prep: Clean Gold (Au) slide with Piranha solution (3:1 H₂SO₄:H₂O₂) or UV/Ozone. Warning: Piranha solution is explosive with organics.

-

Incubation: Immerse Au slide in a 1 mM solution of Methyl 4-(3-mercaptopropyl)benzoate in Ethanol for 12–24 hours.

-

Washing: Rinse with Ethanol -> Water -> Ethanol to remove physisorbed layers.

-

Functionalization:

-

Hydrolysis on Surface: Treat SAM with 0.1 M NaOH to convert -COOMe to -COOH.

-

Bioconjugation: Activate -COOH with EDC/NHS to attach proteins or DNA.

-

Diagram: SAM Assembly & Functionalization

Figure 2: Workflow for generating functionalized surfaces using the benzoate derivative.

Characterization Data (Expected)

When validating the synthesis, compare your results against these expected values:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.95 (d, 2H, Ar-H ortho to ester)

-

δ 7.25 (d, 2H, Ar-H meta to ester)

-

δ 3.90 (s, 3H, O-CH₃)

-

δ 2.75 (t, 2H, Ar-CH₂)

-

δ 2.55 (q, 2H, CH₂-SH)

-

δ 1.95 (m, 2H, CH₂-CH₂-CH₂)

-

δ 1.35 (t, 1H, -SH)

-

-

IR Spectrum:

-

~1720 cm⁻¹ (C=O stretch, strong)

-

~2550 cm⁻¹ (S-H stretch, weak)

-

References

-

Sigma-Aldrich. Product Specification: Methyl 4-(3-hydroxypropyl)benzoate (CAS 15403-22-2).

-

MilliporeSigma. Product Specification: Methyl 4-(3-bromopropyl)benzoate (CAS 113100-86-0).

-

National Institute of Standards and Technology (NIST). Methylparaben (Analogous Structure Reference). NIST WebBook.

-

PubChem. 4-(3-bromopropyl)benzoic acid methyl ester. CID 11660656.

Sources

Technical Whitepaper: Physicochemical Profiling and Application Workflows for Methyl 4-(3-sulfanylpropyl)benzoate

Executive Summary

In the rapidly evolving fields of nanomedicine and surface chemistry, the design of bifunctional linker molecules is critical for the stable conjugation of biomolecules to inorganic substrates. Methyl 4-(3-sulfanylpropyl)benzoate emerges as a highly versatile, heterobifunctional building block. Featuring a highly nucleophilic alkyl thiol at one terminus and a protected carboxylate (methyl ester) at the other, this molecule is engineered to bridge inorganic noble metals with complex biological systems. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental workflows for both its de novo synthesis and its application in self-assembled monolayers (SAMs).

Molecular Identity & Physicochemical Properties

Understanding the exact quantitative and structural parameters of Methyl 4-(3-sulfanylpropyl)benzoate is the first step in predicting its thermodynamic behavior during surface assembly. The structural data is summarized below[1][2][3].

| Property | Value |

| IUPAC Name | Methyl 4-(3-sulfanylpropyl)benzoate |

| Common Synonyms | Methyl 4-(3-mercaptopropyl)benzoate; 4-(3-mercaptopropyl)benzoic acid methyl ester |

| Molecular Formula | C11H14O2S |

| Molecular Weight | 210.29 g/mol |

| Monoisotopic Mass | 210.07145 Da |

| LogP (Predicted) | ~3.47 |

| Key Functional Groups | Alkyl Thiol (-SH), Methyl Ester (-COOCH3), Aryl Core |

Mechanistic Chemistry: Thiol-Ester Dynamics & Reactivity

The utility of Methyl 4-(3-sulfanylpropyl)benzoate lies in its orthogonal reactivity.

The Thiol Terminus: The sulfhydryl (-SH) group acts as a "soft" nucleophile. According to hard-soft acid-base (HSAB) theory, this soft nucleophile exhibits an exceptionally high affinity for "soft" noble metals, particularly gold (Au), silver (Ag), and palladium (Pd). This affinity drives the spontaneous, thermodynamically favorable chemisorption of the molecule onto metal surfaces, forming dense Self-Assembled Monolayers (SAMs) via strong metal-thiolate bonds (~45 kcal/mol)[4].

The Ester Terminus: The methyl ester (-COOCH3) serves a dual purpose. During the SAM formation phase, it acts as a non-reactive, hydrophobic protecting group. Free carboxylic acids can disrupt monolayer packing due to intermolecular hydrogen bonding and electrostatic repulsion. By masking the acid as a methyl ester, the molecules achieve a highly ordered, defect-free crystalline packing on the metal surface[4]. Post-assembly, the ester can be quantitatively hydrolyzed (saponified) to reveal a reactive carboxylate (-COOH), providing a chemical handle for downstream bioconjugation.

Experimental Workflows

De Novo Synthesis & Purification Protocol

To ensure high purity and avoid disulfide contamination, the synthesis of Methyl 4-(3-sulfanylpropyl)benzoate must be carefully controlled. The following workflow utilizes a robust carbon-carbon bond extension followed by a strictly controlled thioacetylation[5].

Step-by-Step Methodology:

-

Sonogashira Coupling: React methyl 4-bromobenzoate (1.0 eq) with propargyl alcohol (1.2 eq) in the presence of Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq), and triethylamine in DMF at 70°C for 12 hours.

-

Reduction: Filter the mixture through Celite, concentrate, and subject the intermediate to catalytic hydrogenation (H2 gas, 1 atm) over 10% Pd/C in methanol until hydrogen uptake ceases, yielding methyl 4-(3-hydroxypropyl)benzoate.

-

Bromination: Convert the primary alcohol to a bromide using PBr3 (1.1 eq) in anhydrous dichloromethane (DCM) at 0°C. Validation: TLC should show complete consumption of the polar alcohol spot.

-

Thioacetylation: React the resulting bromide with potassium thioacetate (KSAc, 1.5 eq) in DMF at room temperature for 4 hours.

-

Deprotection: Cleave the acetyl group by dissolving the intermediate in anhydrous methanol saturated with HCl gas. Stir for 2 hours at room temperature, then quench with water and extract with ethyl acetate.

Causality of Experimental Choices: Why use KSAc instead of sodium hydrosulfide (NaSH) for the thiolation step? Direct nucleophilic substitution of alkyl halides with NaSH frequently leads to the formation of symmetrical dialkyl sulfides. This occurs because the intermediate alkyl thiolate is highly reactive and competes with NaSH to attack unreacted alkyl halides[5]. KSAc provides a sterically hindered, less basic nucleophile that strictly undergoes SN2 inversion. The subsequent acidic methanolysis cleanly removes the acetyl group to yield the free thiol without hydrolyzing the methyl ester[5].

Fig 1: De novo synthesis workflow for Methyl 4-(3-sulfanylpropyl)benzoate.

Application: Self-Assembled Monolayers (SAMs) for Bioconjugation

This protocol details the functionalization of Gold Nanoparticles (AuNPs) for subsequent protein conjugation.

Step-by-Step Methodology:

-

Substrate Preparation: Synthesize or procure citrate-capped AuNPs (~20 nm diameter). Wash twice via centrifugation (14,000 rpm, 15 min) to remove excess citrate.

-

Monolayer Assembly: Resuspend the AuNPs in a 1 mM solution of Methyl 4-(3-sulfanylpropyl)benzoate in absolute ethanol. Incubate in the dark at room temperature for 18 hours to ensure maximum monolayer packing density[4].

-

Surface Saponification: Centrifuge and wash the SAM-functionalized AuNPs with ethanol to remove unbound ligand. Resuspend in a 0.1 M NaOH solution (50% aqueous ethanol) for 4 hours to hydrolyze the methyl ester to a carboxylate.

-

EDC/NHS Activation: Wash the particles with ultra-pure water. Resuspend in MES buffer (pH 5.5) containing 2 mM EDC and 5 mM NHS for 30 minutes to form the amine-reactive NHS-ester. The AuNPs are now primed for covalent linkage to primary amines on antibodies or therapeutic proteins.

Fig 2: Surface functionalization and activation workflow on gold nanoparticles.

Analytical Validation

To ensure the trustworthiness of the synthesis and the integrity of the final product, the protocol functions as a self-validating system through rigorous analytical checks.

-

1H NMR (400 MHz, CDCl3): The successful formation of the target is confirmed by a distinct singlet at ~3.90 ppm (3H, -COOCH3), an AB quartet in the aromatic region at ~7.25 and ~7.95 ppm (4H, Ar-H), a multiplet at ~2.75 ppm (2H, Ar-CH2-), a multiplet at ~2.55 ppm (2H, -CH2-SH), a quintet at ~1.95 ppm (2H, -CH2-CH2-CH2-), and a characteristic triplet at ~1.35 ppm (1H, -SH) indicating the free sulfhydryl group.

-

High-Resolution Mass Spectrometry (HRMS): ESI-MS must yield an [M+H]+ peak at m/z 211.078 (calculated for C11H15O2S+), confirming the molecular weight of 210.29 g/mol .

-

Infrared Spectroscopy (FT-IR): The presence of a sharp C=O stretching band at ~1720 cm⁻¹ confirms the intact ester, while a weak but distinct S-H stretching band at ~2550 cm⁻¹ confirms the successful deprotection of the thiol.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103-1169.[Link]

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-VCH.[Link]

Sources

Resolving the Nomenclature of Sulfanylpropyl and Mercaptopropyl Benzoate Esters: A Technical Primer

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Prepared by: Gemini, Senior Application Scientist

This guide addresses a fundamental point of chemical nomenclature before delving into the substantive science of a versatile class of compounds. A frequent query among researchers concerns the difference between sulfanylpropyl and mercaptopropyl benzoate esters. The core of the matter is not one of chemical difference, but of evolving terminology. The International Union of Pure and Applied Chemistry (IUPAC), the governing body for chemical nomenclature, recommends "sulfanyl" as the preferred prefix for the –SH functional group.[1][2] The term "mercapto" is an older, yet still widely used, common name for the same group.

Therefore, sulfanylpropyl benzoate esters and mercaptopropyl benzoate esters are the same class of chemical compounds. There is no structural or functional difference between them. This guide will use the terms interchangeably, with a preference for the IUPAC-sanctioned "sulfanyl," to familiarize researchers with both conventions. We will focus on the representative molecule, 3-sulfanylpropyl benzoate (also known as 3-mercaptopropyl benzoate), to explore the synthesis, characterization, reactivity, and applications of this important chemical scaffold.

Molecular Structure and Nomenclature

The foundational molecule of this class is 3-sulfanylpropyl benzoate. Its structure consists of a benzoate group attached via an ester linkage to a three-carbon propyl chain, which is terminated by a sulfanyl (thiol) group.

The IUPAC naming convention follows a clear set of priorities.[3][4] In this case, the ester functional group takes precedence over the sulfanyl group. The parent structure is the benzoate ester. The sulfanyl-containing propyl group is treated as the alcohol-derived portion of the ester.

-

IUPAC Name: 3-Sulfanylpropyl benzoate

-

Common Name: 3-Mercaptopropyl benzoate

-

Breakdown:

-

Benzoate: The ester derived from benzoic acid.

-

3-Sulfanylpropyl: A three-carbon (propyl) chain where a sulfanyl (–SH) group is attached to the third carbon, relative to the point of attachment to the ester's oxygen.

-

Synthesis and Methodologies

The synthesis of sulfanylpropyl benzoate esters can be approached through several reliable routes. The most common and direct method is the Fischer esterification of benzoic acid with 3-sulfanylpropan-1-ol. An alternative involves the reaction of a more activated benzoic acid derivative (like benzoyl chloride or a benzoic anhydride) with the thiol.[5][6]

Field-Proven Synthesis Protocol: Fischer Esterification

This protocol describes the synthesis of 3-sulfanylpropyl benzoate from benzoic acid and 3-sulfanylpropan-1-ol using an acid catalyst. The choice of an acid catalyst is critical; sulfuric acid is effective due to its dual role as a catalyst and a dehydrating agent, which drives the equilibrium toward the product.

Materials:

-

Benzoic Acid (1.0 eq)

-

3-Sulfanylpropan-1-ol (1.2 eq)

-

Toluene (as solvent)

-

Concentrated Sulfuric Acid (0.05 eq, catalyst)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Dean-Stark Apparatus

Step-by-Step Methodology:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Reactants: To the flask, add benzoic acid, 3-sulfanylpropan-1-ol, and toluene. The excess of the alcohol helps to shift the reaction equilibrium. Toluene is used as an azeotropic solvent to remove water, the byproduct of the esterification.

-

Catalysis: Carefully add the catalytic amount of concentrated sulfuric acid to the stirring mixture.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress. Continue reflux until no more water is collected (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield the pure 3-sulfanylpropyl benzoate.

Physicochemical Properties & Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized ester. This involves a combination of spectroscopic techniques, each providing unique structural information.[7]

| Property | Value (Predicted/Typical) | Significance |

| Molecular Formula | C₁₀H₁₂O₂S | Defines the elemental composition. |

| Molar Mass | 196.27 g/mol | Used for stoichiometric calculations. |

| Appearance | Colorless to pale yellow liquid | Basic physical state observation. |

| Boiling Point | ~130-135 °C at reduced pressure | Key parameter for purification by distillation. |

| Solubility | Soluble in common organic solvents | Informs choice of solvents for reaction/purification. |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural elucidation. The expected signals for 3-sulfanylpropyl benzoate in CDCl₃ are:

-

δ 8.0-7.4 (m, 5H): Aromatic protons of the benzoate ring.

-

δ 4.4 (t, 2H): Methylene protons (–CH₂–) adjacent to the ester oxygen.

-

δ 2.7 (q, 2H): Methylene protons (–CH₂–) adjacent to the sulfur atom.

-

δ 2.1 (quint, 2H): Central methylene protons (–CH₂–) of the propyl chain.

-

δ 1.6 (t, 1H): Thiol proton (–SH). This peak is often broad and its position can vary; it disappears upon D₂O exchange.[8]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton.

-

δ ~166: Ester carbonyl carbon.

-

δ ~133-128: Aromatic carbons.

-

δ ~63: Carbon adjacent to the ester oxygen (–O–CH₂–).

-

δ ~32: Central carbon of the propyl chain.

-

δ ~22: Carbon adjacent to the sulfur atom (–CH₂–S).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups.

-

~3060 cm⁻¹: Aromatic C-H stretch.

-

~2950 cm⁻¹: Aliphatic C-H stretch.

-

~2550 cm⁻¹: S-H stretch (often weak).

-

~1720 cm⁻¹: Strong C=O stretch of the ester.

-

~1270 cm⁻¹: C-O stretch of the ester.

-

-

MS (Mass Spectrometry): Confirms the molecular weight. The molecular ion peak (M⁺) would be observed at m/z = 196.[9]

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-sulfanylpropyl benzoate is dictated by its two primary functional groups: the ester and the terminal thiol. This dual functionality makes it a valuable bifunctional building block in synthesis.

Thiol Group Reactivity

The sulfanyl group is a potent nucleophile and is susceptible to oxidation.

-

Nucleophilic Reactions: The thiol can participate in Michael additions and nucleophilic substitution reactions.

-

Oxidation: In the presence of mild oxidizing agents or even air, thiols can dimerize to form disulfides. This reversible disulfide bond formation is a cornerstone of dynamic covalent chemistry and materials science.[10][11]

-

Thiol-Ene "Click" Chemistry: The thiol group readily undergoes radical-mediated addition across a double bond (an alkene), a highly efficient and orthogonal reaction known as the thiol-ene click reaction. This is widely used to functionalize polymers and surfaces.[12]

Ester Group Reactivity

The ester linkage is susceptible to nucleophilic acyl substitution, most notably hydrolysis.[13]

-

Hydrolysis: The ester can be cleaved back to benzoic acid and 3-sulfanylpropan-1-ol under either acidic or basic (saponification) conditions.[14] Saponification, using a base like NaOH, is irreversible because the resulting carboxylate is deprotonated and no longer electrophilic.[14] This reaction is fundamental for cleaving the ester when it is used as a protecting group or linker.

Applications in Research and Development

The unique bifunctional nature of sulfanylpropyl benzoate esters makes them highly valuable in materials science, polymer chemistry, and bioconjugation.

-

Self-Assembled Monolayers (SAMs): The thiol group has a strong affinity for gold surfaces. Molecules like this can be used to form highly ordered, dense monolayers on gold substrates, allowing for precise surface functionalization.[15] The benzoate end can then be used for further chemical modification or to tune surface properties.

-

Polymer Synthesis: These compounds can act as chain transfer agents in polymerization or be incorporated as monomers to introduce pendant thiol groups into a polymer backbone.[15] These thiol groups can then be used for cross-linking (e.g., via oxidation to disulfides) or for post-polymerization modification using thiol-ene chemistry.[12]

-

Drug Delivery and Bioconjugation: The ester linkage can be designed to be hydrolytically or enzymatically cleavable, making it a candidate for prodrug strategies or as a cleavable linker in antibody-drug conjugates (ADCs). The thiol group provides a convenient handle for conjugation to biomolecules.

-

Coupling Agents: Thiol-functionalized molecules, particularly silane derivatives like (3-mercaptopropyl)trimethoxysilane, are widely used as coupling agents to improve adhesion between organic polymers and inorganic substrates like glass or metal.[16][17][18] While not a benzoate ester itself, the reactivity principles of its mercaptopropyl group are directly analogous.

Conclusion

While the terms "sulfanylpropyl" and "mercaptopropyl" may initially appear to describe different entities, they are in fact synonymous, reflecting the evolution of chemical nomenclature. The true value lies in understanding the chemistry of the molecule itself. 3-Sulfanylpropyl benzoate is a versatile bifunctional molecule whose utility stems from the distinct and orthogonal reactivity of its terminal thiol and its ester linkage. From creating functionalized surfaces and advanced polymers to its potential in bioconjugation, this compound serves as a powerful tool for researchers and developers across multiple scientific disciplines. A firm grasp of its synthesis, characterization, and reactivity is key to unlocking its full potential.

References

-

University of Warwick. (2018). Thioester functional polymers. Retrieved from [Link]

-

Worrell, B. T., et al. (2018). A user's guide to the thiol-thioester exchange in organic media: scope, limitations, and applications in material science. Semantic Scholar. Retrieved from [Link]

-

Worrell, B. T., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media. RSC Publishing. Retrieved from [Link]

-

Anastasaki, A. (2018). Paper of the month: A user's guide to the thiol-thioester exchange in organic media: scope, limitations, and applications in material science. Polymer Chemistry Blog. Retrieved from [Link]

-

Walsh Medical Media. (2024). Implications for Polymer Synthesis and Material Science advances in Thiol-Yne Click Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot synthesis of thioesters using benzoic anhydrides, thiourea and alkyl halides. Retrieved from [Link]

-

RSC Publishing. (n.d.). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

-

Ramezani, H., & Vessally, E. (2015). One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. Retrieved from [Link]

-

Wikipedia. (n.d.). IUPAC nomenclature of chemistry. Retrieved from [Link]

-

Fisch, L. (2014). Organic Chemistry IUPAC Nomenclature Demystified With A Simple Puzzle Piece Approach. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters.

-

ResearchGate. (2025). Vibrational spectroscopic studies of (3-mercaptopropyl)trimethoxylsilane sol-gel and its coating. Retrieved from [Link]

-

ResearchGate. (n.d.). A Comprehensive Approach to the Synthesis of Sulfate Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). IUPAC Rules. Retrieved from [Link]

- Google Patents. (n.d.). US5877349A - Process for the synthesis of 3-mercaptopropionic acid.

-

PMC. (n.d.). The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization. Retrieved from [Link]

-

ChemTalk. (2022). IUPAC Naming of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. Retrieved from [Link]

- Google Patents. (n.d.). US4692545A - Method for preparation of mercaptobenzoates.

-

PubChem. (n.d.). (3-Mercaptopropyl)trimethoxysilane. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 22.10: Reactions of Esters. Retrieved from [Link]

-

Beilstein Journals. (2013). Synthesis of enantiomerically pure N-(2,3-dihydroxypropyl)arylamides via oxidative esterification. Retrieved from [Link]

-

Gelest, Inc. (2015). 3-MERCAPTOPROPYLTRIMETHOXYSILANE Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) 3-mercaptopropyltrimethoxysilane (MPTMS), (b) E4,.... Retrieved from [Link]

-

PubMed. (2012). Synthesis and characterisation of bonded mercaptopropyl silica intermediate stationary phases prepared using multifunctional alkoxysilanes in supercritical carbon dioxide as a reaction solvent. Retrieved from [Link]

-

Park, K. (n.d.). Reactivity of Nucleophilic Reagents toward Esters. Kinam Park. Retrieved from [Link]

-

alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]

-

RSC Publishing. (n.d.). Observations on the reactivity of pentafluorophenyl sulfonate esters. Retrieved from [Link]

Sources

- 1. IUPAC nomenclature of chemistry - Wikipedia [en.wikipedia.org]

- 2. IUPAC Naming of Organic Compounds | ChemTalk [chemistrytalk.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 6. One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alpaipars.com [alpaipars.com]

- 8. researchgate.net [researchgate.net]

- 9. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. warwick.ac.uk [warwick.ac.uk]

- 16. materials.alfachemic.com [materials.alfachemic.com]

- 17. CAS 4420-74-0: (3-Mercaptopropyl)trimethoxysilane [cymitquimica.com]

- 18. Synthesis and characterisation of bonded mercaptopropyl silica intermediate stationary phases prepared using multifunctional alkoxysilanes in supercritical carbon dioxide as a reaction solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Handling of Methyl 4-(3-sulfanylpropyl)benzoate

Topic: Solubility of Methyl 4-(3-sulfanylpropyl)benzoate in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-(3-sulfanylpropyl)benzoate (CAS: Not widely listed; analogue-derived) is a functionalized aryl-alkyl thiol ester commonly utilized as a synthetic intermediate in medicinal chemistry and materials science. Its structure combines a lipophilic benzoate core with a reactive propyl-thiol tail, creating a distinct solubility profile characterized by high affinity for polar aprotic and non-polar solvents, and negligible aqueous solubility.

This guide provides a definitive analysis of its solubility landscape, grounded in physicochemical principles and validated by experimental protocols. It addresses the critical challenge of thiol oxidation (disulfide dimerization) during dissolution and offers a self-validating workflow for solubility determination.

Physicochemical Profile & Mechanistic Basis

To predict and manipulate the solubility of this compound, one must understand the competing forces within its molecular architecture.

Structural Analysis[1]

-

Lipophilic Core: The methyl benzoate moiety and the propyl linker contribute significantly to the molecule's non-polar surface area.

-

Reactive Terminus: The sulfanyl (-SH) group is a "soft" nucleophile. Unlike alcohols (-OH), thiols exhibit weak hydrogen bonding capability.[1][2]

-

Resultant Behavior: The compound exhibits a "Lipophilic Thiol" character. It lacks the cohesive H-bonding network required for water solubility but possesses sufficient polarity (ester carbonyl + thiol dipole) to dissolve in a wide range of organic solvents.

Estimated Properties

| Property | Value (Estimated) | Mechanistic Implication |

| LogP (Octanol/Water) | ~3.2 – 3.8 | Highly lipophilic; partitions strongly into organic phases. |

| pKa (-SH) | ~10 – 11 | Remains protonated (neutral) in neutral/acidic solvents; forms thiolate anions in strong bases. |

| Physical State | Oil or Low-Melting Solid | Weak intermolecular forces (low H-bonding) suggest a liquid or low-melting solid at RT. |

Solubility Landscape

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and standard synthetic workflows for benzoate thioesters.

Primary Solvents (High Solubility > 50 mg/mL)

These solvents are recommended for stock solution preparation, reaction media, and extraction.

-

Dichloromethane (DCM) & Chloroform: Excellent. The polarizable chlorine atoms interact favorably with the aromatic ring and ester group. Ideal for liquid-liquid extraction.

-

Ethyl Acetate (EtOAc): Excellent.[3] Matches the polarity of the ester functionality. Standard solvent for thin-layer chromatography (TLC) and column purification.

-

Dimethyl Sulfoxide (DMSO) & DMF: Excellent. High dielectric constants allow for high-concentration stock solutions (>100 mM) used in biological assays.

-

Tetrahydrofuran (THF): Excellent. Good general-purpose solvent for reactions involving the thiol group.

Moderate Solvents (10 – 50 mg/mL)

-

Methanol & Ethanol: Good solubility. While protic, the alkyl chain of the alcohol allows solvation of the benzoate core. Note: Avoid prolonged storage in nucleophilic alcohols if transesterification is a risk (though slow without catalyst).

-

Toluene: Good. Pi-stacking interactions with the benzoate ring enhance solubility.

Poor Solvents (< 1 mg/mL)

-

Water: Insoluble. The hydrophobic effect dominates; the hydration energy of the thiol/ester groups cannot overcome the disruption of the water network by the non-polar scaffold.

-

Hexane/Heptane: Moderate to Low. While the propyl chain helps, the polar ester group often leads to oiling out or phase separation at high concentrations. Used as a co-solvent (with EtOAc) for precipitation or chromatography.

Experimental Protocol: Self-Validating Solubility Determination

For researchers requiring exact thermodynamic solubility values, the following Saturation Shake-Flask Method is the gold standard. This protocol includes built-in checks to ensure data integrity.

Workflow Diagram

The following diagram outlines the logical flow of the experiment, ensuring phase separation and accurate quantification.

Caption: Figure 1: Thermodynamic solubility determination workflow with integrated quality control steps.

Step-by-Step Methodology

-

Preparation (The Saturation Step):

-

Add excess Methyl 4-(3-sulfanylpropyl)benzoate (~5-10 mg) to a glass vial containing 1 mL of the target solvent.

-

Critical Check: Ensure undissolved solid is visible. If the solution becomes clear, add more compound until a suspension persists.

-

-

Equilibration:

-

Agitate the vial (orbital shaker or stir bar) at controlled temperature (25°C ± 1°C) for 24 hours.

-

Why: This ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility.

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility with solvent).

-

Pre-saturation: Discard the first 100 µL of filtrate to prevent errors from compound adsorption onto the filter membrane.

-

-

Quantification (HPLC-UV):

-

Dilute the supernatant immediately into the HPLC mobile phase (e.g., Acetonitrile/Water) to bring it within the linear range of the detector.

-

Detection Wavelength: 254 nm (Strong absorption by the benzoate chromophore).

-

Calculation: Compare peak area against a 5-point calibration curve of a known standard.

-

-

Self-Validation (QC Check):

-

Recovery Test: Inject a "Check Standard" of known concentration every 10 samples. Accuracy must be within ±2%.

-

Stability Check: Re-inject the sample after 4 hours. If peak area decreases >5%, oxidation (disulfide formation) is occurring (see Section 5).

-

Stability & Handling: The Thiol Oxidation Challenge

A critical oversight in handling this compound is the reactivity of the thiol group. In solution, trace oxygen or metal ions can catalyze the formation of the disulfide dimer: 2 R-SH + [O] → R-S-S-R + H₂O

This reaction alters the apparent solubility and purity of the sample.

Oxidation Pathway

Caption: Figure 2: Oxidative dimerization pathway of thiols in non-degassed solvents.

Mitigation Strategies

-

Solvent Degassing: Always use sparged (N₂ or Ar bubbled) solvents for solubility testing or storage.

-

Additives: For analytical quantification, add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT to the diluent to keep the compound in the monomeric -SH form.

-

Storage: Store stock solutions in DMSO at -20°C under an inert atmosphere. Avoid storing in dilute solutions for extended periods.

References

-

Thiol Properties & Reactivity

- Solubility Determination Protocols

-

Analogue Data (Methyl 4-methylbenzoate & Alkyl Thiols)

-

Thiol Quantification (Ellman's Test Context)

Sources

Technical Guide: Predicted NMR Shift Values for Propyl Thiol Benzoate Derivatives

Executive Summary

In drug discovery and metabolic labeling, thiol benzoate derivatives (thioesters) serve as critical pharmacophores and reactive intermediates. However, their spectroscopic characterization often confuses researchers familiar only with oxo-esters. The substitution of oxygen for sulfur fundamentally alters the electronic environment, resulting in significant shielding of the

This guide provides a definitive framework for predicting

Structural Basis & Electronic Environment

To accurately predict chemical shifts, one must understand the underlying physics distinguishing propyl benzoate (oxo-ester) from propyl thiol benzoate (thioester).

-

Electronegativity (

): Sulfur (-

Effect: The propyl

-protons (S-CH

-

-

Resonance Overlap: The

-

Effect: The carbonyl carbon has less single-bond character and more double-bond character (ketone-like), causing a dramatic downfield shift in

C NMR.

-

H NMR Prediction & Analysis

The Propyl Chain (The "Anchor" Signals)

The propyl chain provides a predictable splitting pattern (Triplet-Multiplet-Triplet) that serves as an internal standard.

Table 1: Predicted

| Position | Proton Type | Multiplicity | Predicted Shift ( | Diagnostic Note |

| -S-CH | Triplet ( | 3.05 ± 0.05 | Key Differentiator: Oxo-esters appear at ~4.2 ppm. The ~1.2 ppm upfield shift confirms S-linkage. | |

| -CH | Multiplet (Sextet) | 1.70 ± 0.10 | Slightly shielded compared to oxo-esters. | |

| -CH | Triplet ( | 1.05 ± 0.05 | Remote from the functional group; largely invariant. |

Aromatic Region & Substituent Effects

The aromatic protons are sensitive to substituents on the phenyl ring. We apply Hammett-based additivity rules to predict shifts for derivatives.

Base Scaffold (Unsubstituted Ph):

-

Ortho (2,6-H): 7.95 - 8.00 ppm (Deshielded by C=O anisotropy).

-

Meta/Para (3,4,5-H): 7.40 - 7.60 ppm.

Table 2: Predicted Shift Increments for para-Substituted Derivatives Apply these increments to the base scaffold values.

| Derivative (p-R) | Electronic Effect | Ortho-H Shift ( | Meta-H Shift ( | Mechanism |

| -H (Base) | N/A | 7.98 | 7.45 | Anisotropy of C=O |

| -NO | Strong EWG (-I, -M) | 8.20 - 8.30 | 8.30 - 8.40 | Strong deshielding; collapses splitting if shifts overlap. |

| -OCH | Strong EDG (+M) | 7.90 - 7.95 | 6.90 - 7.00 | Strong shielding of meta protons (ortho to OMe). |

| -Cl | Weak EWG (-I) + EDG (+M) | 7.85 - 7.95 | 7.40 - 7.50 | Minimal net change; often appears as typical AA'BB' system. |

Technical Insight: In p-nitro derivatives, the strong electron-withdrawing nature deshields the entire ring, pushing all signals downfield. In p-methoxy derivatives, the "Roof Effect" (leaning of doublets) is often observed due to the strong coupling between chemically distinct environments.

C NMR Prediction & Analysis

This is the most definitive validation method. The Carbonyl shift is the "smoking gun" for thioesters.

Table 3: Predicted

| Carbon Environment | Predicted Shift ( | Comparison to Oxo-Ester |

| Carbonyl (C=O) | 190.0 - 192.0 | Critical: Oxo-esters appear at ~166 ppm. Thioesters are ketone-like. |

| 30.0 - 32.0 | Upfield from O-CH | |

| 23.0 - 24.0 | Similar to alkane chains. | |

| 13.0 - 14.0 | Standard methyl region. | |

| Aromatic Ipso (C-1) | 136.0 - 138.0 | Sensitive to substituents. |

Experimental Validation Protocol

To verify these predictions, the following synthesis and characterization workflow is recommended. This protocol minimizes side reactions (disulfides) and ensures high fidelity.

Synthesis Workflow (Thioesterification)

-

Reagents: p-Substituted Benzoyl Chloride (1.0 eq), 1-Propanethiol (1.1 eq), Pyridine or Triethylamine (1.2 eq), DCM (Solvent).

-

Condition: 0°C to RT, inert atmosphere (N

).

Visualizing the Workflow

The following diagram outlines the logical flow for synthesis and the decision tree for NMR assignment.

Caption: Figure 1. Integrated synthesis and spectroscopic validation workflow for propyl thiol benzoate derivatives.

Case Study: Distinguishing Isomers

A common challenge is distinguishing S-propyl thiobenzoate from its isomer O-propyl thiobenzoate (thionobenzoate, Ph-CS-O-Pr).

-

S-Propyl Thiobenzoate (Target):

-

H

- C C=O: ~191 ppm.

-

H

-

O-Propyl Thionobenzoate (Isomer):

-

H

- C C=S: ~210-225 ppm (Thiocarbonyls are extremely downfield).

-

H

References

-

AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 6524 (S-Ethyl thiobenzoate - analog reference). National Institute of Advanced Industrial Science and Technology.[1][2][3][4][5] [Link][3]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard reference for substituent increment rules). [Link]

-

Organic Chemistry Data. 13C Chemical Shift Effects on sp2 and sp Carbons (Carbonyl Trends). [Link]

-

Bierbaum, V. M., & Mosher, H. S. S-Acyl vs O-Acyl Isomerization. Journal of the American Chemical Society. (Validation of thioester stability). [Link]

Sources

- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 2. AIST NMR Library - Wiley Science Solutions [sciencesolutions.wiley.com]

- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

Strategic Bioisosterism in Bioconjugation: A Comparative Analysis of Methyl 4-(3-sulfanylpropyl)benzoate and Methyl 4-(3-hydroxypropyl)benzoate

Executive Summary

In the landscape of modern drug design and bioconjugation, the selection of terminal functional groups dictates the metabolic fate, synthetic viability, and targeting efficacy of a molecule. This technical guide provides an in-depth comparative analysis of two structurally analogous scaffolds: Methyl 4-(3-sulfanylpropyl)benzoate (the thiol derivative) and Methyl 4-(3-hydroxypropyl)benzoate (the hydroxyl derivative). By evaluating their divergent nucleophilicity, mechanistic pathways, and experimental handling, this whitepaper equips researchers with the authoritative grounding needed to optimize linker chemistries in therapeutic development.

Structural Topology & The HSAB Paradigm

Both compounds share a conserved methyl benzoate core, which provides a hydrophobic aromatic system capable of

According to the Hard and Soft Acids and Bases (HSAB) theory, thiols are classified as "soft" nucleophiles[1]. Sulfur, a third-row element, possesses larger and more polarizable valence orbitals than oxygen. This results in a weaker carbon-heteroatom bond but vastly superior nucleophilicity[2]. The S–H bond dissociation energy is approximately 366 kJ/mol (87 kcal/mol), which is significantly lower than the O–H bond at 440 kJ/mol (110 kcal/mol)[3].

Conversely, the hydroxyl group in Methyl 4-(3-hydroxypropyl)benzoate acts as a "hard" nucleophile. While generally poorer nucleophiles compared to thiols[4], hydroxyl groups offer profound advantages in oxidative stability. Furthermore, hydroxyls are increasingly leveraged to tune conformational dynamics and reduce lipophilicity in small-molecule drug discovery without introducing the metabolic liabilities associated with highly reactive thiols[5].

Mechanistic Pathways & Bioconjugation Dynamics

The divergent nucleophilicity of these bioisosteres dictates entirely distinct bioconjugation strategies.

The thiol variant readily undergoes nucleophilic Michael addition with electron-poor alkenes (e.g., maleimides)[2]. This reaction is highly efficient, proceeding rapidly under mild, aqueous conditions, making it a cornerstone of dynamic, site-specific bioconjugation[1].

In contrast, the hydroxyl variant requires aggressive activation to participate in conjugate additions or esterifications. Because alcohols are poor nucleophiles, they rely on coupling agents and anhydrous organic conditions to drive the reaction forward[4].

Fig 1. Divergent nucleophilic reactivity pathways for thiol and hydroxyl scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in every step to prevent false positives, such as off-target hydrolysis or disulfide formation.

Protocol A: Thiol-Maleimide Conjugation (Methyl 4-(3-sulfanylpropyl)benzoate)

Objective: Site-specific thioether formation via Michael addition.

-

Reduction Phase: Treat the thiol scaffold with 1.2 eq of Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes.

-

Conjugation: Add 1.0 eq of the maleimide-functionalized payload in a Phosphate-Buffered Saline (PBS) solution at pH 7.2. Stir for 2 hours at room temperature.

-

Causality: Maintaining a slightly basic pH (6.5–7.5) optimizes the formation of the highly nucleophilic thiolate anion while strictly minimizing maleimide ring hydrolysis, which rapidly occurs at higher pH levels[1].

-

-

Quenching & Validation: Quench the reaction with an excess of

-mercaptoethanol to consume unreacted maleimides. Validate via LC-MS to confirm the specific mass shift corresponding to the thioether adduct.

Protocol B: Steglich Esterification (Methyl 4-(3-hydroxypropyl)benzoate)

Objective: Covalent ester linkage formation.

-

Activation: Combine a carboxylic acid payload with 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM). Stir for 15 minutes.

-

Causality: DCC activates the carboxyl group to form an O-acylisourea intermediate. Strict anhydrous conditions are critical to prevent the premature hydrolysis of this highly reactive intermediate back to the starting acid.

-

-

Catalysis: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) followed by the hydroxyl scaffold. Stir for 12 hours.

-

Causality: DMAP acts as a superior acyl transfer catalyst. It attacks the O-acylisourea to form an acylpyridinium ion, which is highly electrophilic and readily attacked by the relatively poor hydroxyl nucleophile[4].

-

-

Purification: Filter the precipitated byproduct (dicyclohexylurea) and purify the filtrate via silica column chromatography.

Fig 2. Parallel experimental workflows for thiol-maleimide and hydroxyl-esterification conjugations.

Quantitative Data & Comparative Metrics

The fundamental physicochemical differences between the two scaffolds are summarized below. These parameters directly dictate their utility in synthetic pipelines.

| Parameter | Methyl 4-(3-sulfanylpropyl)benzoate | Methyl 4-(3-hydroxypropyl)benzoate |

| Functional Group | Sulfhydryl (-SH) | Hydroxyl (-OH) |

| HSAB Classification | Soft Nucleophile[1] | Hard Nucleophile |

| Bond Dissociation Energy | ~366 kJ/mol[3] | ~440 kJ/mol[3] |

| pKa (Terminal Group) | ~10.5[3] | ~15.0 - 16.0 |

| Oxidative Stability | Low (Readily forms disulfides)[7] | High (Stable under ambient conditions) |

| Primary Conjugation Route | Thiol-Michael Addition[2] | Esterification / Etherification[4] |

Strategic Implications in Drug Development

The choice between a sulfanyl and a hydroxyl terminal group profoundly impacts the pharmacokinetics and pharmacodynamics of a drug conjugate.

Thiol-containing scaffolds are uniquely suited for redox-responsive targeted delivery . In the highly reducing environment of the cytosol or within tumor microenvironments—characterized by elevated intracellular glutathione (GSH) levels—disulfide-linked derivatives can undergo rapid, targeted cleavage to release active payloads[6]. Furthermore, thiols can act as potent scavengers for reactive oxygen species (ROS)[6].

Conversely, the hydroxyl scaffold is ideal for stable, long-circulating therapeutics where premature cleavage in systemic circulation is detrimental. The introduction of hydroxyl groups is a proven strategy to reduce lipophilicity, improve aqueous solubility, and establish critical intramolecular hydrogen bonds that lock a molecule into its bioactive conformation[5].

References

1.[2] CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. The Royal Society of Chemistry. Available at: [Link] 2.[1] Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. ACS Publications. Available at:[Link] 3.[7] Nucleophilicity of Sulfur Compounds. MSU Chemistry. Available at: [Link] 4.[4] Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews - ACS Publications. Available at: [Link] 5.[5] The underappreciated hydroxyl in drug discovery. Hypha Discovery. Available at:[Link] 6.[3] Thiol. Wikipedia. Available at: [Link] 7.[6] Medicinal Thiols: Current Status and New Perspectives. PubMed Central (PMC). Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Thiol - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Reactivity [www2.chemistry.msu.edu]

IUPAC name and synonyms for Methyl 4-(3-sulfanylpropyl)benzoate

This in-depth technical guide details the chemical identity, synthesis, and application potential of Methyl 4-(3-sulfanylpropyl)benzoate , a specialized intermediate for medicinal chemistry and linker design.

Chemical Identity & Nomenclature

This compound is a functionalized benzoate ester featuring a propyl-thiol "tail" at the para position. It serves as a bifunctional building block: the ester group allows for amidation or hydrolysis, while the thiol group enables specific conjugation (e.g., thioether formation, disulfide bridging, or gold surface binding).

Core Identifiers

| Parameter | Details |

| IUPAC Name | Methyl 4-(3-sulfanylpropyl)benzoate |

| Preferred Systematic Name | Methyl 4-(3-mercaptopropyl)benzoate |

| Molecular Formula | C₁₁H₁₄O₂S |

| Molecular Weight | 210.29 g/mol |

| SMILES | COC(=O)C1=CC=C(CCCS)C=C1 |

| InChI Key | (Predicted) KVQ...Derivative of CAS 113100-86-0 |

Synonyms & Analogues

-

Common Synonyms:

-

Methyl p-(3-mercaptopropyl)benzoate

-

4-(3-Mercaptopropyl)benzoic acid methyl ester

-

3-(4-Methoxycarbonylphenyl)propanethiol

-

-

Key Precursors (CAS Verified):

Physicochemical Properties (Predicted)

Data derived from structural analogues (Methyl 4-propylbenzoate and Methyl 4-(3-bromopropyl)benzoate).

| Property | Value / Description |

| Physical State | Colorless to pale yellow viscous oil or low-melting solid. |

| Boiling Point | ~290–300 °C (at 760 mmHg) |

| Solubility | Soluble: Dichloromethane, Ethyl Acetate, Methanol, DMSO.Insoluble: Water. |

| LogP | ~3.2 (Lipophilic) |

| pKa (Thiol) | ~10.5 (Typical for primary alkyl thiols) |

| Stability | Sensitive to oxidation (forms disulfides in air). Store under inert gas (Ar/N₂) at -20°C. |

Synthesis Protocols

Method A: Thiolation via Isothiouronium Salt (Recommended)

This method uses the commercially available bromide precursor (CAS 113100-86-0 ). It is preferred for its high yield and avoidance of foul-smelling side products common with direct sulfide displacement.

Reagents:

-

Substrate: Methyl 4-(3-bromopropyl)benzoate (1.0 eq)

-

Reagent: Thiourea (1.2 eq)

-

Solvent: Ethanol (anhydrous)

-

Hydrolysis Base: NaOH (aq) or Na₂CO₃

Step-by-Step Protocol:

-

Formation of Isothiouronium Salt:

-

Dissolve Methyl 4-(3-bromopropyl)benzoate (10 mmol) and thiourea (12 mmol) in anhydrous ethanol (20 mL).

-

Reflux the mixture for 3–5 hours. Monitor by TLC (disappearance of bromide).

-

Checkpoint: A white precipitate (isothiouronium bromide salt) may form upon cooling.

-

-

Hydrolysis to Thiol:

-

Cool the reaction mixture to 0°C.

-

Slowly add degassed aqueous NaOH (15 mmol, 1.5 eq) under an argon atmosphere. Note: Excess base may hydrolyze the ester; control pH or use mild carbonate if ester sensitivity is observed.

-

Stir at room temperature for 1–2 hours.

-

-

Workup:

-

Acidify carefully with dilute HCl to pH ~5–6.

-

Extract with Dichloromethane (3 x 20 mL).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes:EtOAc gradient).

-

Yield Expectation: 85–92%.

-

Method B: Thioacetate Displacement (Alternative)

Use this if the ester moiety is highly sensitive to the basic hydrolysis conditions of Method A.

-

React bromide precursor with Potassium Thioacetate (KSAc) in DMF at RT to form the thioester.

-

Deprotect the thioester using mild hydrazinolysis or enzymatic hydrolysis to liberate the free thiol without affecting the benzoate ester.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs) & Linker Chemistry

The 3-carbon alkyl chain provides a flexible spacer, while the thiol serves as a nucleophilic handle for "Click" chemistry (e.g., Thiol-Maleimide conjugation).

-

Mechanism: The benzoate ester can be hydrolyzed to the acid, activated (NHS-ester), and attached to a cytotoxin. The thiol end is then conjugated to a maleimide-functionalized antibody.

Fragment-Based Drug Discovery (FBDD)

The compound acts as a bifunctional probe .

-

Thiol: Binds to cysteine residues in protein active sites or zinc-finger domains (e.g., HDAC inhibitors, metalloproteases).

-

Benzoate: Mimics aromatic pharmacophores found in NSAIDs and kinase inhibitors.

Surface Modification (Biosensors)

Used to create Self-Assembled Monolayers (SAMs) on gold surfaces. The thiol anchors to gold, exposing the methyl ester surface, which can be further functionalized to capture specific biomarkers.

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and downstream applications.

Caption: Synthesis of Methyl 4-(3-sulfanylpropyl)benzoate via isothiouronium intermediate and its downstream applications in conjugation and surface chemistry.

References

-

ChemSrc. (2025). Methyl 4-(3-hydroxypropyl)benzoate (CAS 15403-22-2) Physicochemical Properties. Retrieved from [Link]

-

JoVE. (2023). Preparation and Reactions of Thiols: Nucleophilic Substitution with Thiourea.[7][8] Journal of Visualized Experiments. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Synthesis of Thiols from Alkyl Halides.[7][8][9][10][11] Retrieved from [Link]

Sources

- 1. Error [accelachem.com]

- 2. 1097264-90-8,2-Amino-5-fluoro-3-methoxypyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3 methyl 4 bromo benzoate | Sigma-Aldrich [sigmaaldrich.com]

- 5. jk-sci.com [jk-sci.com]

- 6. methyl 4-(3-hydroxypropyl)benzoate | CAS#:15403-22-2 | Chemsrc [chemsrc.com]

- 7. Video: Preparation and Reactions of Thiols [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]

- 10. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]

- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

Advanced Applications of Aromatic Thiol Linkers in Organic Chemistry & Drug Discovery

Executive Summary

Aromatic thiol linkers (thiophenols and their derivatives) occupy a unique "Goldilocks" zone in organic reactivity, distinct from their aliphatic counterparts. With

Part 1: The Physicochemical Toolkit

To effectively utilize aromatic thiols, one must master their fundamental differences from aliphatic thiols. The aromatic ring provides not just a scaffold for conjugation but an electronic tuner for the sulfur atom.

Table 1: Comparative Physicochemical Properties

| Property | Aliphatic Thiol (e.g., Cysteine, Ethanethiol) | Aromatic Thiol (e.g., Thiophenol, MPAA) | Synthetic Implication |

| ~8.5 – 10.5 | ~5.0 – 7.0 | Aromatic thiols are deprotonated at neutral pH, making them active nucleophiles without harsh bases. | |

| Leaving Group Ability | Poor ( | Good to Excellent | Thiophenyl esters are "activated" esters, reactive enough for acyl transfer but stable to hydrolysis. |

| Redox Potential ( | Lower (harder to reduce) | Higher (easier to reduce) | Aromatic disulfides are more readily cleaved by intracellular glutathione (GSH). |

| Electronic Structure | Insulating ( | Conductive ( | Essential for molecular wires and electron transport in SAMs. |

| Bond Dissociation Energy (S-H) | ~87 kcal/mol | ~79 kcal/mol | Aromatic S-H bonds are weaker, facilitating radical reactions and H-atom transfer. |

Part 2: Bioconjugation & Protein Engineering

Native Chemical Ligation (NCL) with MPAA

The most transformative application of aromatic thiols is in the catalysis of Native Chemical Ligation.[1] While alkyl thioesters are often too unreactive for rapid ligation at neutral pH, the addition of an aromatic thiol catalyst—specifically 4-mercaptophenylacetic acid (MPAA) —accelerates the reaction by orders of magnitude.

Mechanism of Action:

-

Transthioesterification: The alkyl thioester (unreactive) reacts with the aromatic thiol (MPAA) to form an aromatic thioester.

-

Activation: The resulting aryl thioester is highly reactive due to the better leaving group ability of the thiophenolate.

-

S-to-N Acyl Shift: The N-terminal cysteine of the second peptide attacks the aryl thioester, forming a transient native thioester which rapidly rearranges to the stable amide bond.[1][2]

Diagram 1: MPAA Catalytic Cycle in NCL

Protocol: MPAA-Mediated Native Chemical Ligation

Objective: Ligation of Peptide-A (C-terminal thioester) and Peptide-B (N-terminal Cys).[1]

-

Buffer Preparation: Prepare 6 M Guanidine HCl (GnHCl) and 0.2 M Sodium Phosphate, pH 7.[3]0. Degas with Argon for 15 mins.

-

Peptide Dissolution: Dissolve both peptides in the buffer at a concentration of 2–5 mM.

-

Catalyst Addition: Add MPAA to a final concentration of 50–100 mM .

-

Note: The high concentration of MPAA ensures the equilibrium shifts toward the active aryl thioester.

-

-

Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to 20–50 mM to keep cysteines reduced.

-

Critical: Do not use DTT if the thioester is sensitive, though TCEP is standard for NCL.

-

-

Reaction: Incubate at 37°C. Monitor by LC-MS. The reaction typically completes in 4–24 hours.

-

Workup: Acidify with 0.1% TFA to quench. Purify via semi-prep HPLC.

Part 3: Surface Chemistry & Molecular Electronics

Aromatic thiols are the building blocks of conductive Self-Assembled Monolayers (SAMs). Unlike aliphatic SAMs which act as insulators (tunneling barrier increases with chain length), aromatic SAMs facilitate electron transport via delocalized

Key Application: "Molecular Wires" in biosensors and molecular junctions. The rigidity of the phenyl ring also prevents the "pinhole" defects common in flexible alkyl chains, leading to more robust monolayers.

Diagram 2: Electron Transport in SAMs

Protocol: Preparation of Thiophenol SAMs on Au(111)

-

Substrate Cleaning: Clean gold-coated glass slides using UV/Ozone for 20 mins, followed by an ethanol rinse.

-

Solution Prep: Prepare a 1.0 mM solution of the aromatic thiol (e.g., 4-mercaptobenzoic acid) in absolute ethanol.

-

Tip: For aromatic thiols, adding 5% acetic acid can reduce disulfide formation and promote upright packing.

-

-

Incubation: Immerse the gold substrate in the thiol solution for 24 hours at room temperature in the dark (to prevent photo-oxidation).

-

Rinsing: Rinse extensively with ethanol, then THF, then ethanol again to remove physisorbed molecules.

-

Drying: Dry under a stream of Nitrogen gas.

-

Characterization: Verify monolayer formation using Cyclic Voltammetry (using

redox probe) or Ellipsometry.

Part 4: Antibody-Drug Conjugates (ADCs)

In ADCs, the linker determines the stability in circulation and the release efficiency in the tumor.[4][5][] Aromatic thiol linkers are utilized primarily in hindered disulfide systems.

The Stability/Release Paradox:

-

Circulation: The linker must resist cleavage by blood thiols (e.g., Human Serum Albumin, HSA).

-

Tumor Cell: The linker must cleave rapidly upon exposure to high intracellular Glutathione (GSH) concentrations (1–10 mM).[7]

Solution: Sterically hindered aromatic disulfides. By placing methyl groups or the aromatic ring itself next to the disulfide bond, the kinetics of disulfide exchange are tuned. The aromatic ring adds rigidity and electronic effects that aliphatic chains lack.

Diagram 3: Sterically Hindered Disulfide Cleavage

Self-Immolative Thiol Linkers

While less common than amine-based (PABC) linkers, mercaptobenzyl linkers utilize a similar 1,6-elimination mechanism.[8] Upon disulfide cleavage, the revealed thiophenol is unstable and spontaneously collapses to release the drug.

-

Advantage:[1][][9] Generates a different leaving group (thio-quinone methide) which can have distinct reactivity profiles compared to the aza-quinone methide from PABC.

References

-

Johnson, E. C. B., & Kent, S. B. H. (2006). Insights into the Mechanism and Catalysis of the Native Chemical Ligation Reaction. Journal of the American Chemical Society. Link

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Link

-

Pillow, T. H., et al. (2017).[5] Decoupling Stability and Release in Disulfide Linkers for Antibody-Drug Conjugates. Chemical Science. Link

-

Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation. Science. Link

-

Senter, P. D., & Sievers, E. L. (2012). The discovery and development of antibody-drug conjugates for cancer therapy. Nature Biotechnology. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 4-(3-sulfanylpropyl)benzoate from methyl 4-(3-bromopropyl)benzoate

Abstract & Strategic Overview

The synthesis of Methyl 4-(3-sulfanylpropyl)benzoate from its bromide precursor presents a classic chemoselectivity challenge in medicinal chemistry: introducing a highly reactive thiol (-SH) group without hydrolyzing the existing methyl ester or allowing oxidative dimerization to disulfides.

Direct nucleophilic substitution using hydrosulfide salts (e.g., NaSH) is often discouraged in high-value synthesis due to the formation of symmetric sulfide byproducts (thioethers, R-S-R) via double alkylation. To ensure high purity and yield, this protocol utilizes the Thioacetate Surrogate Strategy . This two-step workflow involves the

Core Advantages of This Protocol

-

Chemoselectivity: Differentiates between the labile thioester intermediate and the stable benzoate ester.

-

Purity: Prevents thioether (R-S-R) formation common in direct sulfhydration.

-

Scalability: Avoids gaseous

and uses easy-to-handle solids.

Reaction Mechanism & Workflow

The transformation proceeds via an inversion of configuration (if chiral, though not applicable here) at the alkyl halide center, followed by a transesterification.

Mechanistic Pathway[1][2][3][4][5][6]

-

Step 1 (Substitution): The "soft" sulfur nucleophile of the thioacetate anion attacks the alkyl bromide carbon, displacing the bromide ion (

). -

Step 2 (Solvolysis): Under mild basic conditions in methanol, the carbonyl of the thioacetate is attacked by methoxide. Because the thioester bond is significantly more reactive than the oxygen-ester (benzoate), the acetyl group is selectively cleaved as methyl acetate, liberating the thiolate.

-

Quench: Protonation yields the free thiol.

Figure 1: Sequential workflow for chemoselective thiolation. Note the critical control point at Step 2 to prevent oxidation.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade |

| Methyl 4-(3-bromopropyl)benzoate | Substrate | >97% |

| Potassium Thioacetate (KSAc) | Nucleophile | 98% |

| DMF (N,N-Dimethylformamide) | Solvent (Step 1) | Anhydrous |

| Methanol (MeOH) | Solvent (Step 2) | HPLC Grade, Degassed |

| Potassium Carbonate ( | Catalyst | Anhydrous, Powder |

| Dithiothreitol (DTT) | Additive | Optional (Oxidation Scavenger) |

Step 1: Thioacetate Displacement

Objective: Convert alkyl bromide to protected thioacetate.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve Methyl 4-(3-bromopropyl)benzoate (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

-

Addition: Add Potassium Thioacetate (KSAc) (1.2 eq) in a single portion. The reaction is slightly exothermic; monitor temperature.

-

Reaction: Stir at Room Temperature (RT) for 3–5 hours.

-

Note: If reaction is sluggish by TLC, warm to 40°C. Avoid high heat to prevent ester transesterification.

-

-

Workup:

Step 2: Selective Deacetylation (Methanolysis)

Objective: Liberate the free thiol without hydrolyzing the benzoate ester. CRITICAL: Oxygen must be excluded to prevent disulfide formation.

-

Degassing: Sparge HPLC-grade Methanol with Nitrogen or Argon for 15 minutes prior to use.

-

Solvolysis: Dissolve the crude thioacetate from Step 1 in degassed MeOH (0.1 M).

-

Catalysis: Add anhydrous

(0.1 – 0.5 eq).-

Expert Tip: Do not use NaOH or excess strong base, as this will hydrolyze the methyl benzoate ester. Carbonate in methanol generates catalytic methoxide in situ, which is sufficient for thioester cleavage but slow to attack the benzoate [1].

-

-

Monitoring: Stir at RT under Nitrogen. Reaction is typically complete in 30–60 minutes.

-

Quench: Acidify strictly to pH 6–7 using dilute HCl or saturated

.-

Warning: Do not make strongly basic during workup, or the thiol will oxidize rapidly.

-

-

Isolation: Extract with DCM, dry over

, and concentrate under reduced pressure at

Quality Control & Validation

Analytical Checkpoints

| Method | Observation | Success Criteria |

| TLC | Silica (Hex:EtOAc) | Disappearance of Thioacetate ( |

| 1H NMR | Loss of singlet (~2.3 ppm, | |

| Ellman's Test | Colorimetric (412 nm) | Intense yellow color upon reaction with DTNB. Quantifies free -SH concentration [2]. |

Troubleshooting Guide

-

Issue: Disulfide Formation (Dimerization)

-

Issue: Ester Hydrolysis

Safety & Handling (Stench Protocols)

Thiols possess low odor thresholds and potent stench characteristics.

-

Containment: All reactions must be performed in a functioning fume hood.

-

Bleach Quench: All glassware and syringes contacting the thiol must be soaked in a 10% Sodium Hypochlorite (Bleach) bath for 1 hour before washing. This oxidizes the thiol to the odorless sulfonate.

-

Waste: Segregate sulfur waste streams. Do not mix with acids (risk of

evolution).

References

-

Selective Deacetylation: Indian Chemistry. "Selective deprotection of thioacetates (-SAc) in the presence of methyl esters." Accessed via Web.[6][7] Link

-

Ellman's Assay Protocol: Thermo Scientific / Interchim. "Ellman’s Test Protocol for the quantitative determination of thiols."[7][8][9][10] Link

-

Disulfide Reduction: Chemistry LibreTexts. "Thiols and Sulfides: Oxidation and Reduction."[11] Link

-

Thioacetate Mechanism: Amazon AWS / Microwave Synthesis. "One Pot Microwave-Assisted Synthesis of Alkane Thiols." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thioacetate Deprotection Procedure [sigmaaldrich.cn]

- 3. Selective deprotection of thioacetates (-SAc) in the presence of methyl esters (-COOMe) [indianchemistry.com]

- 4. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. interchim.fr [interchim.fr]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note: Chemoselective Synthesis of Methyl 4-(3-Mercaptopropyl)benzoate via Isothiouronium Salt Intermediates

Executive Summary

The transformation of alkyl halides into terminal thiols is a critical operation in medicinal chemistry, particularly for generating sulfur-containing pharmacophores and surface-active linkers. Direct nucleophilic substitution using hydrosulfide anions (e.g., NaSH) is notoriously problematic due to the rapid formation of symmetrical dialkyl sulfides (thioethers)[1]. This application note outlines a highly chemoselective, two-step protocol utilizing thiourea to convert methyl 4-(3-halopropyl)benzoate into its corresponding thiol. By isolating an isothiouronium salt intermediate and employing mild cleavage conditions, this methodology strictly prevents over-alkylation while preserving the base-sensitive methyl ester moiety.

Mechanistic Insights & Causality

To ensure a self-validating and predictable experimental setup, it is crucial to understand the causality behind the reagent selection:

-

Nucleophilic Superiority and S_N2 Dynamics: Thiourea acts as an ambidentate nucleophile. However, the sulfur atom is highly polarizable, making it a significantly stronger nucleophile than the adjacent nitrogen atoms[2]. In a polar protic solvent like ethanol, sulfur executes a clean, bimolecular nucleophilic substitution (S_N2) on the primary carbon of the 3-halopropyl group.

-

Arresting Over-Alkylation: The immediate product of this S_N2 attack is an S-alkyl isothiouronium halide salt. Because the sulfur atom in this intermediate is positively charged (stabilized by resonance with the nitrogen lone pairs), it is rendered completely non-nucleophilic[3]. This electronic deactivation is the causal mechanism that entirely prevents the formation of unwanted symmetrical thioethers[4].

-

The "Ester Dilemma" and Chemoselective Cleavage: The traditional protocol for liberating thiols from isothiouronium salts involves harsh alkaline hydrolysis (e.g., refluxing aqueous NaOH). However, our substrate features a base-labile methyl benzoate group. Subjecting this molecule to standard alkaline hydrolysis will inevitably saponify the ester, yielding 4-(3-mercaptopropyl)benzoic acid. To preserve the ester, we bypass alkaline hydrolysis in favor of a mild reductive cleavage using Sodium Borohydride (NaBH₄)[5] or an amine-mediated cleavage[4].

Reaction Pathway Visualization

Fig 1: Chemoselective workflow for synthesizing thiols while preserving ester functionality.

Quantitative Data: Halide Leaving Group Dynamics

The choice of the halogen leaving group directly dictates the kinetics of the S_N2 salt formation[6]. The table below summarizes the expected experimental parameters based on the specific methyl 4-(3-halopropyl)benzoate derivative used.

| Halogen Leaving Group | Relative S_N2 Reactivity | Typical Reaction Time (Reflux) | Recommended Additive / Catalyst | Expected Salt Yield |

| Chloride (-Cl) | Low | 12 – 24 hours | 0.1 eq NaI (Finkelstein acceleration) | 75 – 85% |

| Bromide (-Br) | High | 2 – 4 hours | None required | > 90% |

| Iodide (-I) | Very High | < 1 hour | None required | > 95% |

Self-Validating Experimental Protocol

Part A: Synthesis of the S-Alkyl Isothiouronium Salt

This step establishes the sulfur-carbon bond without risk of over-alkylation.

-

System Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon to ensure an inert atmosphere.

-

Reagent Mixing: Dissolve 10.0 mmol of methyl 4-(3-bromopropyl)benzoate in 20 mL of absolute ethanol (0.5 M concentration). Add 11.0 mmol (1.1 equivalents) of reagent-grade thiourea.

-

Causality Note: A slight excess of thiourea ensures the complete consumption of the alkyl halide, simplifying downstream purification since unreacted thiourea is highly water-soluble and easily washed away.

-

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) with continuous stirring for 3 hours.

-

Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (UV-active) will disappear, and a baseline spot (the highly polar salt) will form.

-

-

Isolation: Cool the flask to 0°C in an ice bath. The isothiouronium salt will typically precipitate as a white crystalline solid. Filter the precipitate under a vacuum, wash with 10 mL of cold diethyl ether to remove any organic impurities, and dry under a high vacuum.

Part B: Chemoselective Cleavage to the Thiol

This step liberates the terminal thiol while explicitly protecting the methyl ester from saponification.

-

Solvent Degassing (Critical): Prepare a 4:1 mixture of Ethanol and deionized water. Vigorously sparge the solvent with Argon for 15 minutes.

-

Causality Note: Free thiols are highly susceptible to auto-oxidation, rapidly forming disulfide dimers in the presence of dissolved oxygen[5].

-

-

Reductive Cleavage: Dissolve the isolated isothiouronium salt (approx. 9.5 mmol) in 25 mL of the degassed solvent mixture under Argon. Cool the solution to 0°C.

-